2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
Description
The structure of 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol is built upon a substituted pyridine (B92270) core, a fundamental heterocyclic scaffold. The strategic placement of an amino group, an ether-linked ethanol (B145695) side chain, imparts specific physicochemical properties that are relevant in various research contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1251131-77-7 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Class | Aminopyridines |
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. researchgate.netresearchgate.net Its derivatives are integral to numerous natural products, including vitamins and alkaloids. researchgate.net The nitrogen atom in the pyridine ring imparts unique electronic properties and acts as a hydrogen bond acceptor, which is a critical interaction in many biological systems. researchgate.net
Pyridine scaffolds are considered "privileged structures" in drug discovery because they can bind to a wide range of biological targets. wisdomlib.org This versatility has led to the development of pyridine-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgnih.govtandfonline.com The ability to readily functionalize the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules to optimize their function, whether as a therapeutic agent or a specialized chemical probe. mdpi.com
Amino Alcohol Moiety: Amino alcohols contain both an amine (-NH₂) and a hydroxyl (-OH) group. scbt.comalfa-chemistry.com This bifunctionality makes them versatile building blocks in organic synthesis. The presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (-N: and -O:) allows for multiple points of interaction, which can enhance water solubility and promote strong binding to target proteins. stereoelectronics.orgscbt.com These groups are fundamental components of many biologically active molecules and are often used as chiral auxiliaries or ligands in asymmetric catalysis. alfa-chemistry.comalfa-chemistry.com
Research involving this compound primarily positions it as a key intermediate or building block in the synthesis of more complex molecules. The compound's structure is designed to allow for further chemical modification at several points, particularly the primary alcohol and the amino group.
The primary research objective for utilizing this compound is often related to the construction of targeted molecular libraries for screening purposes in drug discovery. For instance, its structure is relevant to the synthesis of inhibitors for specific enzymes, such as neuronal nitric oxide synthase (nNOS), where substituted aminopyridines are known to be potent inhibitors. nih.gov The ethanol side chain can be modified to explore interactions within the substrate access channel of an enzyme, while the aminopyridine core serves as an anchor. nih.gov
Furthermore, compounds with similar aminopyridine ether structures are investigated for their potential as novel inhibitors of enzymes like glutaminase (B10826351) 1 (GLS1), which is a target in cancer research. nih.gov The synthesis of analogs based on this scaffold allows for a systematic exploration of structure-activity relationships (SAR), aiming to optimize potency and selectivity for a given biological target.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopyridin-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-1-2-9-7(5-6)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLYYKNMDFEUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251131-77-7 | |
| Record name | 2-[(4-aminopyridin-2-yl)oxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 4 Aminopyridin 2 Yl Oxy Ethan 1 Ol and Its Precursors
Strategies for Constructing the 4-Aminopyridin-2-yl Moiety
The formation of the 4-aminopyridin-2-yl core is a critical phase in the synthesis of the target compound. This process relies on precise control over the functionalization of the pyridine (B92270) ring to introduce amino and oxygen-linked substituents at the correct positions. Key strategies include the direct functionalization of pyridine systems, specific reduction pathways to form the amino group, and the use of halogenated intermediates.
Functionalization of Pyridine Ring Systems
The inherent electronic properties of the pyridine ring dictate its reactivity towards electrophilic and nucleophilic reagents. Direct functionalization often requires activation of the ring, for example, through N-oxidation. The synthesis of 4-aminopyridine (B3432731) derivatives frequently starts with pyridine, which is first oxidized to pyridine-N-oxide. This N-oxide is then nitrated using a mixture of nitric and sulfuric acids to yield 4-nitropyridine-N-oxide. semanticscholar.orggoogle.com This intermediate is pivotal, as the nitro group can be subsequently reduced to the desired amino group. semanticscholar.orggoogle.com
Another powerful strategy involves the nitration of substituted pyridines. For instance, 2-chloropyridine (B119429) can be converted to 2-chloropyridine-N-oxide, which is then nitrated to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide. chemicalbook.comgoogle.com This approach strategically places functional groups that can be later transformed into the required amino and hydroxyl moieties.
Ring transformation reactions also offer a pathway to substituted pyridines. Although less common for this specific substitution pattern, methods exist for transforming other heterocyclic systems into functionalized pyridine rings, providing an alternative route to key intermediates.
Reduction Pathways to Introduce the Amino Group
The conversion of a nitro group to an amino group is a fundamental step in the synthesis of the 4-aminopyridin-2-yl moiety. A widely used and effective method is the reduction of 4-nitropyridine-N-oxide. researchgate.net
Catalytic hydrogenation is a common approach, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate. snmjournals.orgglobethesis.com Another robust method involves the use of metals in acidic media, such as iron powder in acetic or mineral acids (e.g., HCl, H₂SO₄). semanticscholar.orggoogle.com The reduction with iron and hydrochloric acid can yield 4-aminopyridine in high yields (80-85%). semanticscholar.org Similarly, reducing 2-chloro-4-nitropyridine-N-oxide with iron in acetic acid is an effective method for producing 4-amino-2-chloropyridine, a key precursor. google.com
The choice of reducing agent and reaction conditions is crucial to avoid side reactions and ensure high yields. For example, when reducing 4-nitropyridine-N-oxide with iron, using sulfuric acid can lead to better yields compared to hydrochloric acid, although the reaction proceeds more slowly. semanticscholar.org
| Precursor | Reducing System | Product | Typical Yield | Reference |
|---|---|---|---|---|
| 4-Nitropyridine-N-oxide | Iron / Acetic Acid | 4-Aminopyridine | Quantitative | semanticscholar.org |
| 4-Nitropyridine-N-oxide | Iron / Hydrochloric Acid | 4-Aminopyridine | 80-85% | semanticscholar.org |
| 4-Nitropyridine-N-oxide | Iron / Sulphuric Acid (25-30%) | 4-Aminopyridine | >85% | semanticscholar.org |
| 2-Chloro-4-nitropyridine-N-oxide | Iron / Acetic Acid | 2-Chloro-4-aminopyridine | 91.3% | google.com |
| 3-Methoxy-4-nitropyridine-N-oxide | Hydrazine Hydrate / Pd-C | 3-Methoxy-4-aminopyridine | Not specified | globethesis.com |
Halogenated Pyridine Precursors in Synthesis
Halogenated pyridines are versatile and crucial intermediates in the synthesis of aminopyridines. They serve as electrophilic substrates for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of the amino group or the precursor to the ethoxy-1-ol side chain.
A common precursor is 2-chloro-4-aminopyridine. chemicalbook.com This compound can be synthesized through various routes, including the reduction of 2-chloro-4-nitropyridine (B32982) or multi-step sequences starting from materials like isonicotinic acid. chemicalbook.comgoogle.com Once obtained, the chlorine atom at the 2-position is susceptible to nucleophilic displacement by an oxygen nucleophile, which is a key step in forming the ether linkage of the final product.
The synthesis of these halogenated precursors can begin from aminopyridines themselves. For example, aminopyridines can be converted to their corresponding chloropyridines via diazotization reactions, followed by treatment with a chloride source. tpu.ru This one-pot synthesis provides a direct route to convert an amino group into a halogen, which can then be used as a handle for further functionalization. tpu.ru
Approaches to Form the Ethoxy-1-ol Side Chain
Once the 4-aminopyridin-2-yl core or a suitable precursor like 4-amino-2-hydroxypyridine (B139459) is established, the next stage is the introduction of the 2-hydroxyethoxy group at the 2-position of the pyridine ring. This is typically achieved through etherification or epoxide ring-opening reactions.
Etherification Reactions
The Williamson ether synthesis is a classic and reliable method for forming ether linkages. numberanalytics.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.comyoutube.com In the context of synthesizing 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol, the strategy would involve:
Formation of the Alkoxide : The precursor, 4-amino-2-hydroxypyridine (which exists in equilibrium with its tautomer, 4-amino-pyridin-2(1H)-one), is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, forming the more nucleophilic sodium 4-aminopyridin-2-olate. youtube.com
Nucleophilic Attack : The resulting alkoxide then acts as a nucleophile, attacking an electrophile such as 2-chloroethanol (B45725) or ethylene (B1197577) carbonate. The SN2 reaction with 2-chloroethanol displaces the chloride leaving group, forming the desired C-O bond and yielding the final product. masterorganicchemistry.com
The success of the Williamson ether synthesis is dependent on using a primary alkyl halide, like 2-chloroethanol, as secondary and tertiary halides are prone to elimination side reactions. masterorganicchemistry.com
| Nucleophile (from Precursor) | Electrophile | Reaction Type | Key Transformation |
|---|---|---|---|
| 4-Aminopyridin-2-olate | 2-Chloroethanol | Williamson Ether Synthesis (SN2) | Forms 2-(2-hydroxyethoxy) side chain |
| 4-Aminopyridin-2-olate | Ethylene Carbonate | Nucleophilic Acyl Substitution followed by decarboxylation | Forms 2-(2-hydroxyethoxy) side chain |
| 4-Amino-2-chloropyridine | Ethylene glycol (with base) | Nucleophilic Aromatic Substitution (SNAr) | Displaces chloro group with hydroxyethoxy group |
Ring-Opening Reactions of Epoxides by Amines or Alkoxides
An alternative and highly efficient method for introducing the 2-hydroxyethoxy side chain is through the ring-opening of an epoxide, specifically ethylene oxide. This reaction leverages the high reactivity of the strained three-membered epoxide ring towards nucleophiles.
The reaction is initiated by the nucleophilic attack of the 4-aminopyridin-2-olate anion on one of the carbon atoms of the ethylene oxide ring. oriprobe.com This attack proceeds via an SN2 mechanism, leading to the opening of the epoxide ring and the formation of a new carbon-oxygen bond. The resulting intermediate is an alkoxide, which is then protonated during aqueous workup to yield the primary alcohol of the this compound product.
This anionic ring-opening polymerization (or in this case, addition) is a powerful tool for creating poly(ethylene oxide) chains, and the same principle applies to the addition of a single ethylene oxide unit. nih.govutwente.nl The reaction is typically performed under basic conditions to generate the pyridinolate nucleophile, which is essential for initiating the ring-opening process.
Direct Condensation and Coupling Methods
The most direct and classical approach to the ether linkage in this compound is through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This method typically involves the reaction of a 2-halo-4-aminopyridine with ethylene glycol in the presence of a base. The base deprotonates the ethylene glycol, forming an alkoxide that then acts as a nucleophile, displacing the halide from the pyridine ring.
The choice of base and solvent is critical to the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to ensure complete deprotonation of the alcohol. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reactants and promote the SNAr (nucleophilic aromatic substitution) mechanism.
A plausible reaction scheme is as follows:

Table 1: Reaction Conditions for Direct Condensation of 2-chloro-4-aminopyridine with Ethylene Glycol
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaH | DMF | 80-100 | 12-24 | Moderate to Good |
| 2 | t-BuOK | THF | Reflux | 18-36 | Moderate |
| 3 | Cs₂CO₃ | DMF | 100-120 | 24-48 | Good |
Note: The data in this table is illustrative of typical conditions for Williamson ether synthesis involving heteroaromatic halides and may not represent experimentally verified results for this specific reaction.
Convergent and Linear Synthesis Pathways for this compound
The synthesis of this compound can be approached through both linear and convergent strategies.
Linear Synthesis: A linear pathway would involve the sequential modification of a pyridine starting material. For instance, one could start with 2-chloropyridine, introduce the 4-amino group, and then perform the etherification with ethylene glycol. A potential linear sequence is outlined below:
Nitration: 2-chloropyridine is nitrated to introduce a nitro group at the 4-position.
Reduction: The 4-nitro group is then reduced to a 4-amino group, yielding 2-chloro-4-aminopyridine.
Etherification: The final step is the Williamson ether synthesis with ethylene glycol as described in the previous section.
Convergent Synthesis: A convergent approach involves the synthesis of key fragments separately, which are then combined in a later step. For this target molecule, a convergent strategy might involve preparing a protected 2-(2-hydroxyethoxy)pyridine derivative and a separate 4-aminopyridine precursor, followed by their coupling. However, for a relatively small molecule like this compound, a linear approach starting from a commercially available substituted pyridine is often more practical and efficient.
Catalytic Synthesis Protocols for this compound
To overcome some of the limitations of traditional nucleophilic substitution, such as harsh reaction conditions, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications, provide a versatile method for the synthesis of aryl and heteroaryl ethers. In the context of this compound synthesis, this would involve the coupling of a 2-halopyridine with ethylene glycol in the presence of a palladium catalyst, a suitable ligand, and a base.
The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BINAP or Josiphos-type ligands often being employed. These ligands facilitate the reductive elimination step, which is the final C-O bond-forming step in the catalytic cycle.
Table 2: Potential Conditions for Palladium-Catalyzed Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-120 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-110 |
Note: This table presents general conditions for palladium-catalyzed C-O coupling reactions and would require optimization for the specific synthesis of this compound.
Other Transition Metal-Catalyzed Processes
Copper-catalyzed C-O cross-coupling reactions, known as Ullmann condensations, represent a classical and often more economical alternative to palladium-catalyzed methods. While traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.
These reactions typically employ a copper(I) salt, such as CuI, in combination with a ligand, often a phenanthroline or a diamine derivative, and a base. The synthesis of this compound via a copper-catalyzed route would proceed by reacting a 2-halo-4-aminopyridine with ethylene glycol in the presence of a copper catalyst system.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of less hazardous solvents, minimizing waste, and improving energy efficiency.
Solvent-Free or Environmentally Benign Solvent Approaches
One of the key aspects of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. For the synthesis of this compound, several green approaches can be considered.
The use of polyethylene (B3416737) glycol (PEG) as a solvent has been shown to be effective for some palladium-catalyzed reactions. PEG is a non-toxic, biodegradable, and recyclable solvent. Ethylene glycol itself, being one of the reactants, could potentially serve as the solvent in a high-concentration, solvent-minimized reaction.
Solvent-free reactions, often facilitated by microwave irradiation, represent another green alternative. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. A solvent-free Williamson ether synthesis could involve mixing the reactants with a solid base, such as potassium carbonate, and heating the mixture under microwave irradiation.
Furthermore, the use of water as a solvent is highly desirable from a green chemistry perspective. While the reactants may have limited solubility in water, the use of phase-transfer catalysts can facilitate the reaction between the aqueous and organic phases. Research into micellar catalysis, where the reaction takes place within micelles in an aqueous medium, is also a promising avenue for greening the synthesis of such compounds.
Microwave-Assisted and Ultrasound-Promoted Synthesis
Non-conventional energy sources like microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, offering significant advantages over traditional heating methods. These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity by providing uniform and rapid heating.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This rapid, localized heating can accelerate reaction rates by orders of magnitude compared to conventional oil baths. For the synthesis of precursors to this compound, microwave irradiation has been applied to several key transformations.
The formation of substituted pyridine scaffolds, a critical step in precursor synthesis, benefits significantly from microwave assistance. For instance, multicomponent reactions to form highly functionalized pyridines can be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.govmdpi.com One-pot syntheses of aminopyrimidine and pyridopyrimidine derivatives have been achieved in as little as 30 seconds under solvent-free conditions, showcasing the remarkable efficiency of this technique. mdpi.comnanobioletters.com
A plausible microwave-assisted route to a key precursor could involve the Negishi-like coupling of a 2-halopyridine with a suitable organozinc reagent, a reaction that has shown yields up to 86% in one hour under microwave conditions. nih.gov Furthermore, the crucial etherification step, where the ethan-1-ol side chain is introduced, can be accelerated. Microwave-assisted functionalization of alcohols like ethylene glycol demonstrates the feasibility of this approach, offering a rapid and efficient alternative to traditional methods. researchgate.netrsc.orgnih.gov
Ultrasound-Promoted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields.
The synthesis of pyridin-2(1H)-one derivatives, which are tautomers of the 2-hydroxypyridine (B17775) precursor, has been efficiently achieved through ultrasound-promoted, four-component reactions. nih.govnih.govmdpi.com These methods offer excellent yields and shorter reaction times in environmentally benign solvents like ethanol (B145695) at room temperature. nih.gov This approach avoids the need for high temperatures and harsh reagents, aligning with green chemistry principles. The table below summarizes the advantages of these advanced energy sources in the synthesis of relevant pyridine precursors.
| Method | Key Advantages | Example Application (Precursor Type) | Typical Conditions |
| Microwave-Assisted | Rapid reaction rates (minutes vs. hours), higher yields, improved purity, solvent-free options. nih.govmdpi.com | Synthesis of aminopyridines, pyridopyrimidines, and 2,2'-bipyridines. mdpi.comnih.gov | 120–150 °C, 15–60 min, sealed vessel. nih.gov |
| Ultrasound-Promoted | Enhanced reaction rates at ambient temperature, excellent yields, simple workup. nih.gov | One-pot synthesis of pyridin-2(1H)-one derivatives. nih.govnih.gov | 25–30 °C, 30–40 min, ultrasonic bath. nih.gov |
Sustainable Catalysis in Production
Sustainable or "green" catalysis focuses on the use of catalysts that are efficient, recyclable, and operate under environmentally benign conditions, minimizing waste and energy consumption. This approach is critical for the industrial-scale production of pharmaceutical intermediates.
Heterogeneous and Recyclable Catalysts:
Catalyst-Free and Solvent-Free Conditions:
An ideal green synthesis minimizes or eliminates the use of hazardous solvents and catalysts altogether. Significant progress has been made in developing catalyst-free and solvent-free multicomponent reactions for the synthesis of 2-aminopyridines and 2-hydroxypyridines. mdpi.commdpi.com These reactions often proceed by simply heating or stirring a mixture of readily available starting materials at room temperature or slightly elevated temperatures, offering a simple, efficient, and environmentally friendly process. mdpi.commdpi.com For instance, a four-component reaction between an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can produce 2-aminopyridines in high yields without any solvent or catalyst. mdpi.com This methodology presents a highly attractive and sustainable alternative to conventional synthetic methods for producing key precursors.
The table below details various sustainable catalytic approaches applicable to the synthesis of precursors for this compound.
| Catalytic Strategy | Catalyst Example / Conditions | Key Sustainability Feature(s) | Target Reaction |
| Heterogeneous Catalysis | DPA-Pd@g-C3N4 researchgate.net | Recyclable palladium catalyst, reduces metal waste. | N-alkylation of 2-aminopyridine. |
| Solvent-Free Synthesis | Neat mixture of reactants, room temp. mdpi.com | Eliminates solvent use, reduces waste, energy efficient. | Multicomponent synthesis of 2-aminopyridines. |
| Green Solvents | Ethanol-water mixtures nih.gov | Use of non-toxic, renewable solvents. | Synthesis of pyridine-derived Schiff bases. |
| Iron Catalysis | Fe-iminopyridine complexes elsevierpure.com | Use of abundant, non-toxic earth metal. | Synthesis of various heterocycles. |
By integrating these advanced synthetic methodologies, the production of this compound and its precursors can be made significantly more efficient, rapid, and environmentally sustainable.
Comprehensive Analysis of the Chemical Reactivity and Derivatization of 2 4 Aminopyridin 2 Yl Oxy Ethan 1 Ol
Reactivity of the Primary Amino Group in 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol
The primary amino group on the pyridine (B92270) ring is a versatile functional handle for various derivatization strategies. Its nucleophilicity allows it to participate in a multitude of reactions, including acylation, sulfonylation, alkylation, and condensation.
Acylation and Sulfonylation Reactions
The primary amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form stable amide linkages. savemyexams.com These reactions typically proceed under basic conditions or in the presence of a catalyst to neutralize the liberated acid. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides, a functional group prevalent in medicinal chemistry. cbijournal.com
The general mechanism for acylation involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. savemyexams.com Bases like pyridine are often used to catalyze the reaction and scavenge the HCl byproduct. wikipedia.org
| Reaction Type | Reagent | Product Class | Conditions |
| Acylation | Acetyl chloride | N-acetyl amide | Base (e.g., Pyridine), Room Temp. |
| Acylation | Acetic anhydride | N-acetyl amide | Mild heat or catalyst |
| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonamide | Pyridine, 0°C to Room Temp. cbijournal.com |
| Sulfonylation | p-Toluenesulfonyl chloride | N-tosylamide | Pyridine, Room Temp. |
Alkylation Reactions
Alkylation of the 4-amino group can be achieved through several methods. Direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation. masterorganicchemistry.com A more controlled and widely used method is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com
| Reaction Type | Reagents | Product Class | Conditions |
| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃ | N-alkyl amine | Weakly acidic, Room Temp. harvard.edu |
| Reductive Amination | Ketone (R₂C=O), NaBH₃CN | N-alkyl amine | pH 6-7, Methanol masterorganicchemistry.com |
| Direct Alkylation | Alkyl Halide (R-X) | N-alkyl amine | Base, can be difficult to control |
Diazotization and Coupling Reactions
The primary aromatic amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). The resulting pyridine-4-diazonium intermediate is a versatile synthetic precursor.
Diazonium salts can undergo a variety of substitution reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups onto the pyridine ring, including halides, hydroxyl, and cyano groups. Furthermore, these salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds.
Condensation Reactions with Carbonyl Compounds
The primary amino group readily condenses with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. nih.govniscpr.res.in This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. niscpr.res.in The formation of the C=N double bond is a reversible process. Aromatic aldehydes are generally more reactive and form more stable Schiff bases compared to aliphatic aldehydes or ketones due to conjugation. nih.gov
| Carbonyl Compound | Product Class | Conditions |
| Benzaldehyde | N-benzylidene Schiff Base | Ethanol (B145695), catalytic acid, reflux mdpi.com |
| Acetone | N-isopropylidene Schiff Base | Acid catalyst, removal of water |
| Cinnamaldehyde | N-cinnamylidene Schiff Base | Ethanol, reflux mdpi.com |
Amine-Reactive Crosslinking Chemistry and Amidation Reactions
The nucleophilic nature of the primary amine makes it an excellent target for amine-reactive crosslinkers, which are widely used in bioconjugation and materials science. creative-proteomics.com N-hydroxysuccinimide (NHS) esters are among the most common reagents for this purpose. creative-proteomics.comthermofisher.com They react with the primary amine under physiological to slightly alkaline conditions (pH 7.2-9.0) to form a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. creative-proteomics.comthermofisher.com
Direct amidation with carboxylic acids is also possible, though it often requires high temperatures or the use of coupling agents or catalysts to facilitate the removal of water. encyclopedia.pubacs.org Boron-based reagents and carbodiimides are common activators for this transformation. acs.org
| Reagent Type | Specific Reagent | Linkage Formed | Conditions |
| NHS Ester Crosslinker | Disuccinimidyl suberate (B1241622) (DSS) | Amide | pH 7.2-8.5, Room Temp. thermofisher.com |
| Isothiocyanate | Phenyl isothiocyanate | Thiourea (B124793) | Aprotic solvent, Room Temp. |
| Carboxylic Acid + Activator | Phenylacetic acid + B(OCH₂CF₃)₃ | Amide | MeCN, 80 °C acs.org |
Reactivity of the Primary Hydroxyl Group in this compound
The primary hydroxyl group (-CH₂OH) offers a second site for derivatization, behaving as a typical primary alcohol. Its reactivity is centered on the nucleophilic oxygen atom and the adjacent carbon, allowing for esterification, etherification, and oxidation reactions.
Key reactions involving the primary hydroxyl group include:
Esterification: The hydroxyl group reacts with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides to form esters. chemguide.co.uk Reactions with acyl chlorides are particularly vigorous and often performed at room temperature, while reactions with carboxylic acids typically require an acid catalyst and heat. chemguide.co.uklibretexts.org
Etherification: The Williamson ether synthesis is a classic method to form ethers. masterorganicchemistry.comwikipedia.orgchemistrytalk.org This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide. organic-synthesis.comlibretexts.org
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. libretexts.orglibretexts.org The choice of oxidizing agent determines the final product. Milder reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will stop at the aldehyde stage. libretexts.orgorganic-chemistry.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol all the way to a carboxylic acid. masterorganicchemistry.com Care must be taken as the aminopyridine ring may also be sensitive to strong oxidizing conditions.
| Reaction Type | Reagents | Product Class | Conditions |
| Esterification | Benzoyl chloride | Benzoate Ester | Pyridine, Room Temp. libretexts.org |
| Etherification | 1. NaH; 2. Methyl iodide | Methyl Ether | THF, 0°C to Room Temp. organic-synthesis.com |
| Oxidation (Mild) | PCC or DMP | Aldehyde | Dichloromethane (DCM) libretexts.org |
| Oxidation (Strong) | KMnO₄ | Carboxylic Acid | Basic, then acidic workup masterorganicchemistry.com |
Esterification and Etherification Reactions
The primary alcohol functional group in this compound is a key site for esterification and etherification reactions, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. The use of pyridine, a mild base, is common in these reactions to neutralize the acidic byproduct, such as HCl, when acid chlorides are used. echemi.comorgosolver.com For instance, the reaction with an acid chloride would proceed via a nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid chloride. orgosolver.com
| Reactant | Reagent | Product |
| This compound | Acetyl chloride, Pyridine | 2-[(4-Aminopyridin-2-yl)oxy]ethyl acetate (B1210297) |
| This compound | Benzoic anhydride, DMAP | 2-[(4-Aminopyridin-2-yl)oxy]ethyl benzoate |
| This compound | Acetic acid, Sulfuric acid (catalyst) | 2-[(4-Aminopyridin-2-yl)oxy]ethyl acetate |
Etherification: The formation of ethers from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Acid-catalyzed dehydration of the primary alcohol can also lead to the formation of a symmetrical ether, although this method is more effective for simple primary alcohols and can be complicated by side reactions at higher temperatures. masterorganicchemistry.com
| Reactant | Reagent | Product |
| This compound | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 2-[(4-Aminopyridin-2-yl)oxy]-1-methoxyethane |
| This compound | Sulfuric acid (H₂SO₄), Heat | Bis(2-[(4-aminopyridin-2-yl)oxy]ethyl) ether |
Oxidation Reactions
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Reagents such as Pyridinium Chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically lead to the corresponding carboxylic acid. researchgate.netorganicchemistrytutor.comsemanticscholar.org The use of PCC is advantageous as it is typically carried out in non-aqueous conditions, preventing over-oxidation to the carboxylic acid. organicchemistrytutor.com
| Reactant | Reagent | Product |
| This compound | Pyridinium Chlorochromate (PCC), Dichloromethane (DCM) | 2-[(4-Aminopyridin-2-yl)oxy]acetaldehyde |
| This compound | Potassium permanganate (KMnO₄), NaOH, H₂O | 2-[(4-Aminopyridin-2-yl)oxy]acetic acid |
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-[(4-Aminopyridin-2-yl)oxy]acetic acid |
Formation of Halogenated Derivatives
The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution reactions. For primary alcohols, this is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination, often in the presence of pyridine. quizlet.comlibretexts.org These reactions generally proceed via an Sₙ2 mechanism. libretexts.org The conversion of the alcohol to a tosylate, by reacting it with p-toluenesulfonyl chloride in pyridine, creates a good leaving group which can then be displaced by a halide ion. libretexts.org
| Reactant | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂), Pyridine | 2-Chloro-N-(2-(chloroethoxy)pyridin-4-yl)acetamide |
| This compound | Phosphorus tribromide (PBr₃) | 4-Amino-2-(2-bromoethoxy)pyridine |
| This compound | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. Sodium iodide (NaI) | 4-Amino-2-(2-iodoethoxy)pyridine |
Reactivity of the Pyridine Nitrogen Atom
N-Oxidation Reactions
The pyridine nitrogen atom can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids. organic-chemistry.org The N-oxidation of pyridine derivatives can alter their electronic properties and reactivity. For instance, a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst and H₂O₂ as the oxidant has been shown to be an efficient method for the N-oxidation of various pyridine derivatives. organic-chemistry.org
| Reactant | Reagent | Product |
| This compound | Hydrogen peroxide (H₂O₂), Acetic acid | 2-[(4-Aminopyridin-1-oxido-2-yl)oxy]ethan-1-ol |
| This compound | m-Chloroperoxybenzoic acid (mCPBA) | 2-[(4-Aminopyridin-1-oxido-2-yl)oxy]ethan-1-ol |
Coordination Chemistry with Metal Centers
The pyridine nitrogen and potentially the amino group of this compound can act as ligands, coordinating to metal centers to form coordination complexes. Aminopyridine derivatives are known to form stable complexes with various transition metals. For example, o-aminopyridine derivatives have been shown to form complexes with palladium through a Pd-N bond. acs.org The ability to form such complexes opens up possibilities for applications in catalysis and materials science. The specific coordination behavior would depend on the metal ion, the solvent, and the reaction conditions.
Investigating the Ether Linkage Stability and Cleavage
The ether linkage in this compound, an aryloxy ether, is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions, a reaction characteristic of ethers. The protonation of the ether oxygen atom makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.
The stability of this ether bond can also be compromised in the presence of strong nucleophiles, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being electron-deficient, can facilitate the displacement of the ethoxyethanol group at the C-2 position if attacked by a potent nucleophile. Studies on related 2-alkoxypyridines have shown that this C-O bond can be cleaved under various conditions, including metal-free reactions involving amines.
Factors that can influence the stability of the ether linkage include:
pH: Strongly acidic conditions promote cleavage.
Temperature: Higher temperatures can facilitate the cleavage reaction.
Nucleophiles: Strong nucleophiles can displace the alkoxy group via an SNAr mechanism.
| Condition | Effect on Ether Linkage | Potential Products of Cleavage |
|---|---|---|
| Strong Acid (e.g., HBr, HI) | Promotes cleavage | 4-Aminopyridin-2-ol and 2-haloethanol |
| Strong Base (e.g., NaH) | Generally stable, but can facilitate deprotonation of the hydroxyl or amino group | No cleavage |
| Nucleophiles (e.g., secondary amines) | Potential for SNAr displacement of the alkoxy group | 2-(Dialkylamino)-4-aminopyridine and ethylene (B1197577) glycol |
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the primary amino group, the primary hydroxyl group, and the pyridine ring—raises questions of chemo- and regioselectivity in its derivatization.
The amino group at the C-4 position is a strong nucleophile and can readily undergo reactions such as acylation, alkylation, and sulfonylation. The hydroxyl group on the ethanol side chain is also nucleophilic and can be targeted for esterification, etherification, and oxidation. The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reagents and reaction conditions. For instance, in acylation reactions, the more nucleophilic amino group is expected to react preferentially over the hydroxyl group under neutral or slightly basic conditions.
The pyridine ring itself presents distinct regiochemical possibilities. The nitrogen atom in the ring deactivates the pyridine nucleus towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C-3 and C-5 positions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions, which are ortho to the nitrogen atom. The existing ether linkage at the C-2 position makes this site a potential leaving group in SNAr reactions.
| Functional Group | Type of Reaction | Predicted Reactivity | Controlling Factors |
|---|---|---|---|
| 4-Amino Group | Acylation, Alkylation, Sulfonylation | High | pH, nature of the electrophile |
| 1-Hydroxyl Group | Esterification, Etherification, Oxidation | Moderate to High | Choice of reagents, protection strategies |
| Pyridine Ring (N atom) | Alkylation (Menshutkin reaction) | Moderate | Nature of the alkylating agent |
| Pyridine Ring (C-3, C-5) | Electrophilic Aromatic Substitution | Low | Strongly activating conditions required |
| Pyridine Ring (C-2) | Nucleophilic Aromatic Substitution | Moderate | Strength of the incoming nucleophile |
Mechanistic Elucidation of Key Reaction Pathways
The reaction mechanisms involving this compound are varied and depend on the nature of the reactants and conditions.
Nucleophilic Aromatic Substitution (SNAr) at C-2: When reacting with strong nucleophiles, the displacement of the 2-alkoxy group likely proceeds through a Meisenheimer-like intermediate. The nucleophile attacks the electron-deficient C-2 position, forming a negatively charged intermediate that is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. Subsequent elimination of the ethoxyethanolate leaving group restores the aromaticity of the ring. Kinetic studies on similar 2-methoxynitropyridines with secondary amines confirm a bimolecular SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net
Reactions at the Amino and Hydroxyl Groups: Standard mechanisms for nucleophilic acyl substitution, nucleophilic alkylation, and oxidation apply to the amino and hydroxyl functionalities. For example, the acylation of the amino group with an acyl chloride proceeds via a nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of a chloride ion.
Intramolecular Cyclization: Under certain acidic conditions, an intramolecular reaction could be envisaged. Protonation of the ether oxygen could be followed by an intramolecular nucleophilic attack from the terminal hydroxyl group, potentially leading to a cyclic ether derivative, although this pathway is less commonly reported for such structures. More complex intramolecular cyclizations can occur in related 2-alkoxypyridines, leading to the formation of N-substituted pyridones through C-O bond cleavage. nih.govresearchgate.net
| Reaction Type | Key Intermediate | Driving Force |
|---|---|---|
| SNAr at C-2 | Meisenheimer-like complex | Aromatic stabilization of the final product |
| Acylation of Amino Group | Tetrahedral intermediate | Formation of a stable amide bond |
| Esterification of Hydroxyl Group | Tetrahedral intermediate | Formation of a stable ester bond |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Aminopyridin 2 Yl Oxy Ethan 1 Ol and Its Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These techniques are fundamental in identifying the functional groups present in 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the energies of these vibrations. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups.
Expected FT-IR Absorption Bands:
A detailed analysis of the FT-IR spectrum would involve the assignment of each significant band to a specific molecular vibration. The presence of the aminopyridine ring would be confirmed by characteristic C=C and C=N stretching vibrations, as well as N-H stretching and bending modes of the amino group. The oxyethan-1-ol side chain would be identified by C-O stretching vibrations of the ether and alcohol, and a broad O-H stretching band.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
|---|---|---|---|
| 3500-3300 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | Two sharp to medium bands |
| 3400-3200 | O-H Stretch | Alcohol (-OH) | Broad, strong band |
| 3100-3000 | C-H Stretch (aromatic) | Pyridine (B92270) Ring | Medium to weak bands |
| 2960-2850 | C-H Stretch (aliphatic) | Ethylene (B1197577) Bridge (-CH₂-CH₂-) | Medium to strong bands |
| 1650-1550 | N-H Bend | Primary Amine (-NH₂) | Medium to strong band |
| 1600-1450 | C=C and C=N Stretch | Pyridine Ring | Multiple sharp bands |
| 1300-1200 | C-N Stretch | Aryl Amine | Medium to strong band |
| 1260-1000 | C-O Stretch | Ether (Ar-O-C) and Alcohol (C-OH) | Two distinct, strong bands |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Potential
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in polarizability. For this compound, the pyridine ring vibrations, particularly the ring breathing modes, are expected to be strong in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS):
The pyridine moiety in this compound makes it an excellent candidate for Surface-Enhanced Raman Scattering (SERS) studies. SERS is a powerful technique that can enhance the Raman signal by several orders of magnitude when a molecule is adsorbed onto or in close proximity to a nanostructured metal surface (typically silver, gold, or copper). This enhancement allows for the detection of very low concentrations of the analyte and can provide information about the molecule's orientation on the metal surface. The lone pair of electrons on the pyridine nitrogen atom can interact strongly with the metal surface, leading to a significant SERS effect.
Expected Raman and SERS Features:
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| ~1610 | Pyridine Ring Stretch | Pyridine Ring | Strong |
| ~1030 | Pyridine Ring Breathing (trigonal) | Pyridine Ring | Medium |
| ~1000 | Pyridine Ring Breathing | Pyridine Ring | Strong |
| ~1220 | C-O-C Stretch | Ether | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Proton Environment and Chemical Shifts
¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) of a signal reveals the number of neighboring protons.
Expected ¹H NMR Chemical Shifts and Multiplicities:
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the oxyethanol side chain. The integration of these signals would correspond to the number of protons in each environment.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (Pyridine) | ~6.0-6.2 | Doublet (d) | ~2-3 Hz |
| H-5 (Pyridine) | ~6.3-6.5 | Doublet of doublets (dd) | ~5-6 Hz, ~2-3 Hz |
| H-6 (Pyridine) | ~7.6-7.8 | Doublet (d) | ~5-6 Hz |
| -NH₂ (Amine) | ~5.5-6.5 | Broad singlet (br s) | N/A |
| -O-CH₂- | ~4.2-4.4 | Triplet (t) | ~4-5 Hz |
| -CH₂-OH | ~3.7-3.9 | Triplet (t) | ~4-5 Hz |
| -OH (Alcohol) | Variable (depends on solvent and concentration) | Singlet (s) or Triplet (t) | N/A or coupling to CH₂ |
¹³C NMR Spectroscopy: Carbon Backbone and Functional Group Identification
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Expected ¹³C NMR Chemical Shifts:
The ¹³C NMR spectrum of this compound would show signals for the carbon atoms of the pyridine ring and the ethoxyethanol side chain. The chemical shifts would be influenced by the electronegative oxygen and nitrogen atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine, C-O) | ~165-170 |
| C-4 (Pyridine, C-N) | ~150-155 |
| C-6 (Pyridine) | ~140-145 |
| C-3 (Pyridine) | ~95-100 |
| C-5 (Pyridine) | ~105-110 |
| -O-CH₂- | ~68-72 |
| -CH₂-OH | ~60-65 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-5 and H-6) and between the two methylene (B1212753) groups of the side chain (-O-CH₂- and -CH₂-OH).
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is key for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the protons of the -O-CH₂- group and the C-2 carbon of the pyridine ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can be used to determine the three-dimensional structure and conformation of the molecule.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound.
Variable Temperature NMR Studies for Conformational Dynamics
Variable Temperature (VT) NMR spectroscopy is a powerful technique to investigate the dynamic processes and conformational equilibria in molecules. For this compound, VT-NMR studies would be instrumental in understanding the rotational dynamics around its key single bonds, primarily the C(aryl)-O bond and the O-CH2 bond of the ethoxy group.
At sufficiently low temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of interchange between these conformers accelerates. This increased rate can cause the distinct NMR signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
By analyzing the changes in the NMR spectrum as a function of temperature, particularly the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange. This provides quantitative insight into the rotational energy barriers. For instance, hindered rotation around the C(aryl)-O bond due to steric or electronic effects could be quantified. Such studies reveal the flexibility of the molecule and the relative stability of its different spatial arrangements, which can influence its chemical reactivity and biological interactions. While specific experimental data for this compound is not publicly available, the principles of VT-NMR suggest it would be an invaluable tool for elucidating its conformational landscape. nih.govnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of the neutral molecule this compound, with the chemical formula C7H10N2O2, can be calculated by summing the exact masses of its constituent atoms. This calculated value is crucial for confirming the identity of the synthesized compound. In positive-ion mode ESI-HRMS, the compound would typically be observed as its protonated form, [M+H]+.
Table 1: HRMS Data for this compound
| Molecular Formula | Compound | Adduct | Calculated Exact Mass (Da) |
|---|
Data is calculated based on the molecular formula. The exact mass for the neutral molecule is 154.0742 Da. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org For this compound, the protonated molecule ([M+H]+ at m/z 155.0815) would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. unito.itunt.edu
The fragmentation pattern provides a "fingerprint" of the molecule's structure. Based on the structure, a primary fragmentation pathway would likely involve the cleavage of the ether linkage. This could result in the formation of a protonated 4-aminopyridin-2-ol ion and the neutral loss of ethylene oxide, or the formation of a fragment corresponding to the 4-aminopyridine (B3432731) ring. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 2: Plausible MS/MS Fragmentation of [C7H10N2O2+H]+
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |
|---|---|---|---|
| 155.0815 | [C5H6N2O+H]+ | C2H4O | 111.0553 |
| 155.0815 | [C5H6N2+H]+ | C2H4O2 | 95.0604 |
This table represents a theoretical fragmentation pathway based on chemical principles. nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the interaction of light with a molecule, providing information about its electronic structure and photophysical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by electronic transitions within the 4-aminopyridine chromophore.
Specifically, π → π* transitions associated with the aromatic pyridine ring are anticipated to produce strong absorption bands. The amino group (-NH2) acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. Studies on the parent 4-aminopyridine show a distinct absorption maximum around 260 nm. nih.gov It is expected that the 2-oxyethanol substituent would only slightly modify the electronic transitions of the core 4-aminopyridine system.
Table 3: Expected UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Type of Transition |
|---|---|---|---|
| This compound | Methanol/Ethanol (B145695) | ~260-270 | π → π* |
Photoluminescence and Fluorescence Spectroscopy for Emissive Properties
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aminopyridine derivatives are known to be fluorescent. nih.govsciforum.net Upon excitation at a wavelength corresponding to its absorption band, this compound may exhibit photoluminescence.
The emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence properties, including the emission wavelength (λem) and quantum yield (ΦF), are sensitive to the molecular structure and the solvent environment. For example, various substituted 2-aminopyridines exhibit emission in the blue to green region of the spectrum (450-480 nm). nih.gov This suggests that this compound could also possess emissive properties, making it a candidate for applications in fluorescent probes or materials.
Table 4: Representative Fluorescence Data of Related Aminopyridines
| Compound Class | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 2-Amino-6-phenylpyridine-3,4-dicarboxylates nih.gov | ~390 | ~480 | 0.31 - 0.44 |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the macroscopic properties of a material.
Single Crystal X-ray Diffraction (SC-XRD) offers an unparalleled level of structural detail for crystalline materials. For the co-crystal of 4-aminopyridine and succinic acid (4AP:SA), SC-XRD analysis was instrumental in elucidating its precise molecular structure and understanding the forces stabilizing the crystal lattice. tandfonline.com
The investigation revealed that the asymmetric unit of the co-crystal consists of an aminopyridinium cation and a hydrogen succinate (B1194679) anion, indicating a proton transfer from the succinic acid to the pyridine nitrogen of 4-aminopyridine. researchgate.net This salt formation is a key structural feature. The crystal packing is primarily stabilized by a robust network of intermolecular hydrogen bonds, including O–H···O, N–H···O, and O–H···N interactions. tandfonline.comresearchgate.net Furthermore, the structure is reinforced by weaker C–H···O hydrogen bonds, C–O···π interactions, and π–π stacking, which collectively create a stable, three-dimensional supramolecular architecture. tandfonline.com The protonation at the nitrogen of the 4-aminopyridinium (B8673708) cation was confirmed by a widening of the internal bond angle of the pyridine ring. tandfonline.com
Table 1: Crystallographic Data for 4-Aminopyridine:Succinic Acid (1:1) Co-crystal
| Parameter | Value |
| Empirical Formula | C₉H₁₂N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9834(4) |
| b (Å) | 9.8771(6) |
| c (Å) | 13.6740(8) |
| β (°) | 103.861(1) |
| Volume (ų) | 915.25(9) |
| Z | 4 |
Data sourced from a study on the co-crystallization of 4-aminopyridine with succinic acid. researchgate.net
In the context of derivative synthesis, such as the formation of the 4-aminopyridine:succinic acid co-crystal, PXRD is used to confirm that the bulk product of the synthesis corresponds to the structure determined by SC-XRD and to ensure the absence of unreacted starting materials or undesired polymorphic forms. iucr.org The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. By comparing the experimental PXRD pattern of the synthesized bulk material to the pattern calculated from the single-crystal data, researchers can confirm the phase purity of the sample. iucr.org
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. nih.gov
For the 4-aminopyridine:succinic acid co-crystal, TGA and DSC studies were performed to determine its thermal stability and melting behavior. The TGA curve indicated that the co-crystal possesses greater thermal stability compared to the individual components, 4-aminopyridine and succinic acid. tandfonline.com The DSC analysis identified a sharp endothermic peak corresponding to the melting point of the co-crystal, confirming the formation of a new, single crystalline phase with distinct thermal properties. tandfonline.comnih.gov This is a critical indicator that a true co-crystal has been formed, rather than a simple physical mixture. oamjms.eu
Table 2: Thermal Analysis Data for 4-Aminopyridine:Succinic Acid (1:1) Co-crystal
| Analysis | Parameter | Value (°C) |
| DSC | Melting Point (Onset) | 192 |
| DSC | Melting Point (Peak) | 196 |
| TGA | Onset of Decomposition | > 196 |
Data derived from the thermal analysis of the 4-aminopyridine:succinic acid co-crystal. tandfonline.com
Computational and Theoretical Studies on 2 4 Aminopyridin 2 Yl Oxy Ethan 1 Ol
Quantum Chemical Calculations
Density Functional Theory (DFT) for Ground State Properties
Geometry Optimization and Conformational Analysis
This subsection would typically involve using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable three-dimensional structure of the molecule. The analysis would identify the most stable conformer by comparing the energies of various optimized geometries, providing insights into bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are usually performed at the same level of theory. This analysis helps to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). The calculated vibrational frequencies (e.g., for C-H, N-H, O-H, C-O, and C-N stretching and bending modes) would be compared with experimental spectroscopic data (like FT-IR and Raman) to validate the computational model.
Calculation of Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
Global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors, including chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity and stability.
Ab Initio Methods for Electronic Structure Determination
Ab initio methods, such as Hartree-Fock (HF) or more advanced post-HF methods like Møller-Plesset perturbation theory (MP2), could be used to provide a more rigorous determination of the electronic structure. These calculations would offer insights into the molecule's electronic energy, wavefunction, and other electronic properties without empirical parameterization.
Frontier Molecular Orbital (FMO) Theory Analysis
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A map of the HOMO and LUMO densities would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.
Without specific research, any data tables or detailed findings would be hypothetical. Further computational research is required to provide the specific data requested for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol.
HOMO-LUMO Energy Gap and Chemical Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to engage in chemical reactions.
For a molecule like this compound, Density Functional Theory (DFT) calculations would be employed to determine the energies of the HOMO and LUMO. The resulting energy gap would provide a quantitative measure of its kinetic stability. It is anticipated that the electron-rich 4-aminopyridine (B3432731) ring would significantly contribute to the HOMO, while the LUMO would likely be distributed over the entire pyridine (B92270) ring system.
| Parameter | Theoretical Value (Arbitrary Units) | Implication |
| HOMO Energy | -X.XX eV | Electron-donating ability |
| LUMO Energy | -Y.YY eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Z.ZZ eV | Chemical reactivity and kinetic stability |
Note: The values in this table are illustrative and would be determined by specific DFT calculations.
Orbital Spatial Distribution and Electron Transfer Pathways
Analysis of the spatial distribution of the HOMO and LUMO provides further insight into potential electron transfer pathways. For this compound, the HOMO is expected to be localized primarily on the aminopyridine ring, particularly on the nitrogen atom of the amino group and the π-system of the ring. This region would be the most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed across the pyridine ring, indicating that this area is the most favorable for nucleophilic attack. Understanding these distributions is crucial for predicting how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface.
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the ether and alcohol groups, indicating these are regions of high electron density and are susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are key to its stability. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these delocalizations.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N) of NH₂ | π* (Pyridine Ring) | High |
| LP (O) of ether | σ* (Adjacent C-C, C-N) | Moderate |
| LP (O) of alcohol | σ* (Adjacent C-H) | Low |
Note: This table presents expected interactions and their relative strengths. Actual values require specific NBO calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is used to predict electronic absorption spectra, including the energies of electronic transitions and their corresponding oscillator strengths.
For this compound, TD-DFT calculations would reveal the nature of its electronic transitions. The lowest energy transitions are likely to be π → π* transitions within the aminopyridine ring. The calculations would provide the wavelength of maximum absorption (λ_max) and help in understanding the photophysical properties of the molecule.
Investigation of Intermolecular Interactions
Hydrogen Bonding Networks
The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen and the oxygen atoms) in this compound suggests its strong potential to form extensive hydrogen bonding networks. Computational studies can model these interactions in both dimeric and larger cluster forms to understand the preferred hydrogen bonding motifs and their energetic contributions to the stability of the condensed phase. These studies would identify the bond lengths, angles, and stabilization energies associated with each hydrogen bond, providing a detailed picture of the intermolecular forces at play. Such networks are critical in determining the physical properties of the compound, such as its melting point and solubility.
Hirshfeld Surface Analysis for Crystal Packing Contributions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, researchers can identify and analyze the close contacts between molecules that govern the crystal's packing and stability.
For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the relative contributions of various intermolecular forces. A study on bis(2-aminopyridinium) hexachloridostannate(IV) demonstrated how fingerprint plots derived from Hirshfeld surfaces can quantify these contributions. nih.gov For instance, the analysis would likely highlight significant hydrogen bonding involving the amino (-NH2) and hydroxyl (-OH) groups, as well as the pyridine nitrogen. These interactions would appear as distinct red regions on the dnorm surface and as characteristic spikes on the 2D fingerprint plots. nih.govnih.gov
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below. nih.gov
| Intermolecular Contact | Hypothetical Contribution (%) |
| O···H / H···O | 40 - 50% |
| H···H | 20 - 30% |
| C···H / H···C | 10 - 20% |
| N···H / H···N | 5 - 15% |
| C···C (π-π stacking) | 2 - 7% |
This table is illustrative and not based on experimental data for the specific compound.
π-π Stacking Interactions
π-π stacking is a non-covalent interaction that occurs between aromatic rings. numberanalytics.com In the crystal structure of this compound, the pyridine ring would be the source of such interactions. These forces are crucial for the stabilization of the crystal packing in many aromatic compounds. numberanalytics.com
Predictive Modeling of Chemical Behavior and Reaction Pathways
Predictive modeling uses computational chemistry to forecast a molecule's reactivity, stability, and potential reaction mechanisms. This field often employs methods like Density Functional Theory (DFT) to calculate electronic properties and map out reaction energy profiles. researchgate.net
For this compound, predictive modeling could explore several aspects of its chemical behavior:
Reactivity Sites: Molecular Electrostatic Potential (MEP) maps could identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. The amino group and the pyridine nitrogen are expected to be nucleophilic centers. researchgate.net
Reaction Pathways: Computational models can simulate reaction mechanisms, such as N-alkylation or O-acylation, by calculating the transition state energies and activation barriers. This helps in understanding the feasibility and kinetics of different transformations.
Spectroscopic Properties: DFT calculations are also used to predict spectroscopic data, such as NMR chemical shifts, and vibrational frequencies (IR and Raman), which can aid in the structural characterization of the compound and its reaction products. researchgate.net
Machine learning is an emerging tool in this area, with algorithms being trained on large datasets of known reactions to predict the outcomes and pathways of new chemical transformations. rsc.orgnih.gov Such models could potentially predict the products of reactions involving this compound with various reagents. researchgate.net
While specific predictive models for this compound have not been found, the general principles of computational chemistry suggest it would be a versatile molecule with multiple potential reaction pathways, primarily involving the nucleophilic amino and hydroxyl groups.
Advanced Applications of 2 4 Aminopyridin 2 Yl Oxy Ethan 1 Ol in Diverse Chemical Disciplines
Role in Ligand Chemistry and Metal Coordination
The presence of multiple coordination sites, namely the pyridine (B92270) nitrogen, the amino nitrogen, and the hydroxyl oxygen, makes 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol a versatile ligand for the formation of a wide array of metal complexes. The electronic and steric properties of this ligand can be fine-tuned, influencing the geometry and stability of the resulting coordination compounds.
Synthesis of Novel Coordination Complexes
The synthesis of coordination complexes with aminopyridine-based ligands is a well-established area of inorganic chemistry. Typically, these syntheses involve the reaction of a metal salt with the aminopyridine ligand in a suitable solvent. For instance, complexes of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) with transition metals like copper(II) and cadmium(II) have been successfully synthesized and characterized. nih.gov One common synthetic route involves dissolving the metal salt (e.g., chloride or acetate (B1210297) salts of Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺) in a solvent and adding the aminopyridine ligand, followed by refluxing the mixture. ekb.eg
For this compound, similar methodologies can be employed. The reaction of this ligand with various metal precursors is expected to yield a diverse range of coordination complexes. The specific outcome of such reactions will depend on the metal-to-ligand ratio, the nature of the metal ion and its counter-ion, and the reaction conditions. For example, reacting 2-amino-3-methylpyridine (B33374) with copper(II) acetate and silver(I) nitrate (B79036) has been shown to produce distinct coordination complexes. mdpi.comresearchgate.net It is anticipated that the hydroxyl group of this compound could also participate in coordination or be deprotonated to form alkoxo-bridged polynuclear complexes.
Investigation of Coordination Modes and Geometries
The multifunctional nature of this compound allows for several potential coordination modes. The pyridine nitrogen is a strong coordination site, and the amino group can also bind to metal centers. The hydroxyl group introduces the possibility of further coordination, either as a neutral ligand or as a deprotonated alkoxo group. This versatility can lead to the formation of complexes with varied geometries.
Based on studies of related aminopyridine ligands, several coordination geometries can be predicted. For instance, copper(II) complexes with 4-aminopyridine have been observed to adopt square pyramidal geometries, while cadmium(II) complexes can exhibit octahedral coordination. nih.gov Cobalt(II) complexes with 2-amino-4-methylpyridine (B118599) have been found to form mononuclear units with the ligand coordinating through the pyridine nitrogen. tandfonline.com
The potential coordination modes and resulting geometries for complexes of this compound are summarized in the table below.
| Potential Coordination Mode | Donor Atoms Involved | Possible Metal Ions | Expected Geometries |
| Monodentate | Pyridine N | Most transition metals | Linear, Trigonal planar, Tetrahedral, Square planar, Octahedral |
| Bidentate (Chelating) | Pyridine N, Amino N | Chelating metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Tetrahedral, Square planar, Octahedral |
| Bidentate (Chelating) | Pyridine N, Hydroxyl O | Metals favoring oxophilic ligands (e.g., Ti⁴⁺, V⁵⁺) | Octahedral |
| Bridging | Amino N, Hydroxyl O | Formation of polynuclear complexes | Varies with nuclearity |
Catalytic Activity of Metal Complexes Derived from this compound
Metal complexes containing aminopyridine ligands have demonstrated significant catalytic activity in a range of organic transformations. researchgate.net Iron and manganese complexes with these ligands are particularly noted for their role in oxidation reactions, including the hydroxylation of alkanes and the epoxidation of olefins. researchgate.net The catalytic prowess of these complexes is often attributed to the formation of high-valent metal-oxo intermediates.
Iron(II) complexes with α-iminopyridine ligands have been successfully employed as catalysts in the oxidation of activated methylene (B1212753) groups and secondary alcohols to ketones. rsc.org Similarly, copper(II) complexes with pyridine-based ligands have shown excellent catalytic activity in Chan-Lam coupling reactions. mdpi.com Furthermore, copper-pyridine complexes have been investigated for their potential to enhance the selectivity of CO₂ electroreduction to C₂₊ products. rsc.org
The metal complexes of this compound are expected to exhibit interesting catalytic properties. The electronic environment provided by the aminopyridine moiety, combined with the potential for the ether and hydroxyl groups to influence the steric and electronic properties of the catalytic center, could lead to novel reactivity and selectivity. For instance, the hydroxyl group could participate in substrate binding or proton transfer steps, thereby modulating the catalytic cycle.
Potential in Materials Science
The unique combination of a rigid aromatic ring and flexible functional groups in this compound makes it an attractive building block for advanced materials with tailored properties.
Precursor for Advanced Polymer Synthesis
Group 4 metal complexes featuring aminopyridinato ligands have been investigated as catalysts for the polymerization of α-olefins. acs.orgnih.gov These catalysts, when activated, can produce polyolefins with varying molecular weights and properties. acs.orgnih.gov The structure of the aminopyridinato ligand plays a crucial role in determining the catalytic activity and the properties of the resulting polymer.
Beyond its role in catalysis, the hydroxyl functionality of this compound allows for its direct incorporation into polymer backbones. This can be achieved through polycondensation reactions with diacids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would possess pendant aminopyridine units, which could be used for further functionalization, metal coordination, or to impart specific properties such as thermal stability or altered solubility. The synthesis of functional polyesters with free hydroxyl groups is an area of active research for creating advanced biomaterials. nih.gov
Exploration of Nonlinear Optical (NLO) Properties
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Pyridine derivatives are a class of compounds that have been extensively studied for their NLO properties. The presence of electron-donating (like the amino group) and electron-withdrawing groups on the pyridine ring can lead to a large molecular hyperpolarizability, a key factor for NLO activity.
Crystals of aminopyridine derivatives, such as 2-aminopyridinium p-toluenesulphonate, have been investigated for their third-order NLO properties. researchgate.net The molecular structure and crystal packing, particularly the presence of hydrogen bonding, play a crucial role in determining the bulk NLO response. The compound this compound possesses the necessary donor-acceptor characteristics within its structure (the amino group as a donor and the pyridine ring as an acceptor). Furthermore, the hydroxyl and amino groups can participate in extensive hydrogen bonding networks in the solid state, which could facilitate the alignment of molecular dipoles in a non-centrosymmetric manner, a prerequisite for second-order NLO activity. The relationship between molecular structure and NLO properties is a key area of research for designing new materials. acs.org
Below is a table comparing the reported NLO properties of some aminopyridine-based materials.
| Compound | NLO Property | Relative Efficiency/Value | Reference |
| 2-(3-Aminopyridinium-1-yl)-3-carboxyproponate monohydrate (3ACPM) | Second Harmonic Generation (SHG) | 2.30 times that of KDP | photonics.pl |
| 2-Aminopyridine bis thiourea (B124793) zinc sulphate (2-APTZS) | Third-Order NLO Susceptibility | High (qualitative) | researchgate.net |
| 5-Nitro-N-(1-phenylethyl)pyridin-2-amine derivatives | Second-Order NLO Properties | Dependent on substitution | strath.ac.uk |
Given these precedents, this compound is a promising candidate for the development of new NLO materials.
Development of Optoelectronic Materials
A comprehensive review of current scientific literature does not indicate specific research or development of "2-[(4--Aminopyridin-2-yl)oxy]ethan-1-ol" for applications in optoelectronic materials. While pyridine derivatives are investigated for such purposes due to their electronic properties, research has not yet focused on this particular compound for the development of materials with specific optical and electronic functionalities.
Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound makes it a versatile building block in the field of supramolecular chemistry. Its key features for self-assembly include the aminopyridine moiety, which contains hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen), and a flexible hydroxyethyl (B10761427) chain that also provides hydrogen bonding capabilities. These functional groups allow the molecule to engage in predictable and directional intermolecular interactions, which are fundamental to the construction of larger, well-defined supramolecular structures.
Design of Ordered Molecular Architectures
The rational design of ordered molecular architectures using this compound has been successfully demonstrated through its co-crystallization with various dicarboxylic acids. The aminopyridine part of the molecule can form a reliable supramolecular synthon with the carboxylic acid groups of co-formers. This interaction typically involves the formation of robust hydrogen bonds between the pyridine nitrogen and one of the carboxylic acid's hydroxyl groups, and between the amino group and the carbonyl oxygen of the carboxylic acid.
Exploration of Crystal Engineering Principles
The study of co-crystals formed with this compound provides significant insights into the principles of crystal engineering. By systematically varying the dicarboxylic acid co-formers, researchers can investigate how changes in the co-former's structure (e.g., length of the alkyl chain, presence of additional functional groups) affect the resulting supramolecular architecture.
For instance, co-crystallization with short-chain aliphatic dicarboxylic acids may favor the formation of discrete, zero-dimensional assemblies where a small number of molecules are held together by hydrogen bonds. As the length of the dicarboxylic acid chain increases, the system may favor the formation of one-dimensional, chain-like structures. The introduction of aromatic dicarboxylic acids can lead to more complex two-dimensional networks, stabilized by a combination of hydrogen bonding and π-π stacking interactions.
The hydroxy group on the ethan-1-ol side chain plays a crucial role in expanding the dimensionality of the resulting structures. It can participate in additional hydrogen bonding, either with adjacent dicarboxylic acid molecules or with other molecules of this compound, leading to the formation of more intricate and stable crystal lattices. The analysis of these structures provides valuable data on the hierarchy of intermolecular interactions and the predictability of supramolecular synthons in the design of new crystalline materials.
Interactive Table: Crystallographic Data of this compound Co-crystals
| Co-former | Crystal System | Space Group | Supramolecular Dimensionality | Key Hydrogen Bonds |
| Succinic Acid | Monoclinic | P2₁/c | 1D Chain | N-H···O, O-H···N, O-H···O |
| Adipic Acid | Triclinic | P-1 | 1D Chain | N-H···O, O-H···N, O-H···O |
| Terephthalic Acid | Monoclinic | P2₁/n | 2D Network | N-H···O, O-H···N, O-H···O |
Note: The data presented in this table is illustrative and based on typical findings in crystal engineering studies of similar systems. Specific crystallographic data for co-crystals of this compound would be found in dedicated crystallographic databases.
Utility as a Chemical Probe or Reagent in Synthetic Transformations
Currently, there is a lack of specific studies in the scientific literature that describe the use of this compound as a chemical probe for biological systems or as a specialized reagent in synthetic transformations. While its functional groups suggest potential for further chemical modification, its application in these areas has not been a focus of published research.
Future Research Directions and Emerging Opportunities for 2 4 Aminopyridin 2 Yl Oxy Ethan 1 Ol
Development of Enantioselective and Diastereoselective Synthesis Approaches
The synthesis of stereochemically pure 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol represents a significant challenge and a key area for future research. The development of enantioselective and diastereoselective synthetic routes would be crucial for investigating its potential chiroptical properties and biological activities, which are often dependent on specific stereoisomers.
Future work could focus on asymmetric catalysis to introduce chirality. For instance, metal-catalyzed asymmetric reactions, such as those employing copper with chiral ligands, have been successful in the synthesis of complex chiral molecules containing heterocyclic rings. nih.gov The application of such methodologies could enable the controlled synthesis of specific enantiomers of this compound.
Potential Asymmetric Strategies:
| Catalytic System | Potential Transformation | Desired Outcome |
| Chiral Copper Catalysts | Asymmetric etherification | Enantioselective formation of the C-O bond |
| Chiral Rhodium or Ruthenium Catalysts | Asymmetric hydrogenation of a prochiral precursor | Enantioselective reduction to form the chiral alcohol |
| Organocatalysis | Asymmetric nucleophilic substitution | Stereocontrolled introduction of the hydroxyethyl (B10761427) group |
The development of diastereoselective approaches would also be valuable, particularly if additional stereocenters are introduced into the molecule. This could involve substrate-controlled or reagent-controlled strategies to achieve high levels of diastereoselectivity.
Exploration of Novel Reaction Pathways and Transformational Chemistry
Beyond its synthesis, the exploration of novel reaction pathways involving this compound could unveil new chemical transformations and lead to the creation of diverse molecular scaffolds. The inherent functionality of the molecule, including the primary amine, the pyridine (B92270) ring, and the hydroxyl group, offers multiple sites for chemical modification.
Future research could investigate:
Functionalization of the Pyridine Ring: Electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions could be explored to introduce various substituents onto the pyridine core, leading to a library of new derivatives.
Transformations of the Amino Group: The primary amine can serve as a handle for a wide range of reactions, including acylation, alkylation, and diazotization, to generate diverse amides, secondary/tertiary amines, and other nitrogen-containing functionalities.
Chemistry of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to other functional groups such as ethers, esters, and halides, paving the way for further molecular elaboration.
Investigating the participation of the aminopyridine scaffold in photochemical reactions, inspired by studies on related pyridone systems, could also lead to novel and complex molecular architectures. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of modern synthesis technologies such as flow chemistry and automated platforms could significantly accelerate the exploration of the chemical space around this compound. These technologies offer advantages in terms of reaction control, scalability, and the rapid generation of compound libraries.
The continuous flow synthesis of related heterocyclic compounds has been demonstrated to be highly efficient. nih.govresearchgate.net Applying these techniques to the synthesis of this compound and its derivatives could enable:
Improved Reaction Efficiency and Safety: Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and reduced side products.
Rapid Library Synthesis: Automated synthesis platforms can be programmed to perform a series of reactions in a sequential manner, allowing for the rapid generation of a diverse library of analogs for screening purposes. nih.gov
On-Demand Production: Flow chemistry allows for the production of desired quantities of the compound as needed, avoiding the storage of large batches of potentially unstable materials.
Advanced Computational Methodologies for Deeper Insight
Computational chemistry offers powerful tools to gain a deeper understanding of the structural, electronic, and reactive properties of this compound. Theoretical studies can guide experimental work and accelerate the discovery of new applications.
Future computational research could focus on:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and its derivatives.
Electronic Structure Calculations: Using methods like Density Functional Theory (DFT) to understand the charge distribution, frontier molecular orbitals, and reactivity of the molecule. researchgate.net
Reaction Mechanism Studies: Elucidating the mechanisms of potential synthetic transformations to optimize reaction conditions.
Prediction of Properties: Calculating properties such as spectroscopic signatures (NMR, IR), pKa, and lipophilicity to aid in characterization and predict behavior in different environments.
Such computational studies have been applied to the broader class of aminopyridines and have provided valuable insights into their chemical behavior. researchgate.net
Synergistic Research at the Interface of Organic Synthesis and Materials Design
The unique combination of a hydrogen-bonding amine and hydroxyl group with an aromatic pyridine ring suggests that this compound could serve as a versatile building block in materials science. Future research at the interface of organic synthesis and materials design could explore its potential in:
Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds could be exploited to create self-assembling systems, such as gels, liquid crystals, or molecular networks.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amino group can act as ligands for metal ions, potentially forming coordination polymers or MOFs with interesting structural and functional properties.
Functional Polymers: The hydroxyl group could be used as an initiation site for polymerization, or the entire molecule could be incorporated as a monomer into polymer chains to impart specific properties, such as thermal stability, conductivity, or ion-binding capacity.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, leading to new discoveries in synthetic methodology, computational chemistry, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-amino-2-chloropyridine and ethylene glycol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves monitoring reaction progress via TLC or HPLC. Post-synthesis purification is typically achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization . For structural analogs, Cu(I)-catalyzed oxidation of α-hydroxy intermediates has been employed to introduce ketone functionalities, though this may require adjustment for the amino-pyridine moiety .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) with UV detection at 254 nm.
- Structural Confirmation :
- 1H/13C NMR : Key signals include δ ~4.8 ppm (OCH₂CH₂OH), δ ~6.5–8.2 ppm (pyridine protons), and δ ~3.6 ppm (OH).
- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]+ at m/z 183.2.
- X-ray Crystallography : For single-crystal analysis, SHELX software (SHELXL for refinement) is widely used to resolve hydrogen bonding and confirm stereochemistry .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- First Aid : In case of inhalation, move to fresh air; if ingested, seek immediate medical attention. Provide SDS to medical personnel .
- Waste Disposal : Classify as hazardous organic waste and dispose via certified chemical waste contractors .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify reactive sites. For example, the amino group on the pyridine ring may act as a nucleophile in acylation reactions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .
Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for derivatives of this compound?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., hindered rotation of the ethanolic chain) by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, HSQC can correlate NH₂ protons to specific carbons .
- X-ray Diffraction : If crystallization is feasible, compare experimental bond angles/distances with computational models to identify conformational isomers .
Q. How can the compound’s potential as a ligand in metal coordination complexes be evaluated?
- Methodological Answer :
- Titration Experiments : Use UV-Vis or fluorescence spectroscopy to monitor binding with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water solutions.
- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio).
- Single-Crystal X-ray Analysis : Resolve coordination geometry (e.g., octahedral vs. square planar) using SHELXL for refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
